Ibhayinol

Description

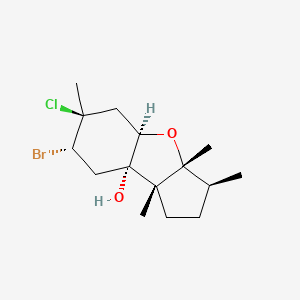

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24BrClO2 |

|---|---|

Molecular Weight |

351.7 g/mol |

IUPAC Name |

(3S,3aR,4aR,6S,7S,8aS,8bR)-7-bromo-6-chloro-3,3a,6,8b-tetramethyl-2,3,4a,5,7,8-hexahydro-1H-cyclopenta[b][1]benzofuran-8a-ol |

InChI |

InChI=1S/C15H24BrClO2/c1-9-5-6-13(3)14(9,4)19-11-8-12(2,17)10(16)7-15(11,13)18/h9-11,18H,5-8H2,1-4H3/t9-,10-,11+,12-,13-,14+,15+/m0/s1 |

InChI Key |

YGGZBLBKCSRZKV-NNWKIESISA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@@]1(O[C@H]3[C@@]2(C[C@@H]([C@@](C3)(C)Cl)Br)O)C)C |

Canonical SMILES |

CC1CCC2(C1(OC3C2(CC(C(C3)(C)Cl)Br)O)C)C |

Synonyms |

ibhayinol |

Origin of Product |

United States |

Natural Occurrence and Isolation of Ibhayinol

Discovery and Source Organism: Aplysia dactylomela

Ibhayinol is a halogenated sesquiterpene natural product that was first isolated from the sea hare, Aplysia dactylomela. wikipedia.organimaldiversity.org The discovery of this compound was the result of an investigation into the chemical constituents of two distinct color variations of A. dactylomela collected from the Eastern Cape coast of South Africa. wikipedia.org This particular study marked the first chemical examination of A. dactylomela specimens from the African continent. wikipedia.org

Aplysia dactylomela, commonly known as the spotted sea hare, is a species of marine opisthobranch gastropod mollusk. wikipedia.org These organisms are known to feed on various marine macro-algae, with a particular preference for species of the genus Laurencia. wikipedia.org The sea hare sequesters secondary metabolites from its algal diet within its digestive gland. wikipedia.org This bioaccumulation is the source of this compound and other structurally diverse and bioactive compounds found in A. dactylomela.

The investigation that led to the discovery of this compound also resulted in the isolation of several other sesquiterpenes, some of which were new to science and others that had been previously identified from other marine sources. wikipedia.org Alongside this compound, the novel compounds algoane (B1249998), 1-deacetoxyalgoane, and 1-deacetoxy-8-deoxyalgoane were identified. wikipedia.org Additionally, the known sesquiterpenes nidificene and prepacifenol epoxide were also isolated from the same extracts. wikipedia.org

Geographical Distribution of this compound-Producing Organisms

The organism from which this compound is sourced, Aplysia dactylomela, has a broad geographical distribution and is found in tropical and warm temperate waters around the globe. wikipedia.orgopistobranquis.infoiucn-medmis.org Historically, it was considered a single cosmopolitan species. However, more recent genetic studies have led to a taxonomic revision, suggesting that the populations in the Indo-Pacific are a distinct species, now named Aplysia argus. opistobranquis.info

True Aplysia dactylomela, the producer of this compound, is now understood to be primarily distributed in the Atlantic Ocean. opistobranquis.info Its range includes the Caribbean Sea, the Gulf of Mexico, the coasts of Florida, Bermuda, and the Cape Verde archipelago. opistobranquis.info The species has also been recorded in the Mediterranean Sea, with initial sightings in 2002 off the island of Lampedusa, and it has since become widespread in the central and eastern Mediterranean. iucn-medmis.orgseaslugforum.net

The specific specimens of Aplysia dactylomela from which this compound was first isolated were collected in the Cape Recife area of Algoa Bay, located on the Eastern Cape coast of South Africa. wikipedia.org This region is part of the warm Agulhas Current marine ecoregion, which supports a diverse array of marine life, including the sea hares and the algae they consume. The presence of this compound-producing Aplysia dactylomela is therefore confirmed in this specific region of the South African coastline.

Methodologies for Extraction of this compound from Marine Biota

The extraction of this compound from the marine biota, specifically the digestive glands of Aplysia dactylomela, involves a multi-step process designed to isolate and purify this halogenated sesquiterpene from a complex mixture of other natural products.

The general procedure for the extraction and isolation of sesquiterpenes from marine organisms typically begins with the collection of the source organism, in this case, Aplysia dactylomela. The digestive glands, where the sequestered metabolites are concentrated, are dissected from the fresh specimens.

A common method for the initial extraction involves the use of an organic solvent. The dissected digestive glands are typically homogenized and extracted with a solvent such as acetone. wikipedia.org This process is repeated multiple times to ensure the efficient transfer of the organic compounds from the biological material into the solvent. The resulting acetone extract is then concentrated under reduced pressure to yield a crude extract.

This crude extract is then subjected to a series of chromatographic techniques to separate the individual compounds. A common first step is liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity. The organic phase, containing the less polar compounds including sesquiterpenes, is then further purified.

Further separation is achieved through column chromatography. The extract is loaded onto a stationary phase, such as silica (B1680970) gel, and eluted with a gradient of solvents of increasing polarity. Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing compounds of interest.

Fractions containing mixtures of compounds with similar polarities are often subjected to further purification using high-performance liquid chromatography (HPLC), frequently with a reversed-phase column. This technique allows for the fine separation of structurally similar compounds, ultimately leading to the isolation of pure this compound. The structure of the isolated compound is then determined using spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Structural Elucidation and Stereochemical Analysis of Ibhayinol

Application of Advanced Spectroscopic Techniques for Ibhayinol

The initial challenge in characterizing this compound, isolated from the sea hare Aplysia dactylomela, lay in deciphering its complex three-dimensional structure. acs.org This required the concerted application of several advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). jvktech.comintertek.com These methods provided the foundational data needed to piece together the molecular puzzle of this intricate natural product. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

NMR spectroscopy was instrumental in mapping the connectivity of atoms within the this compound molecule. intertek.comcore.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to establish the proton and carbon framework. numberanalytics.comnih.gov Techniques such as Correlation Spectroscopy (COSY) helped to identify neighboring protons, while Heteronuclear Single Quantum Coherence (HSQC) correlated protons to their directly attached carbons. numberanalytics.comlongdom.org

Furthermore, long-range correlations were established using Heteronuclear Multiple Bond Correlation (HMBC) experiments, which were crucial for connecting different parts of the molecule. numberanalytics.com The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provided insights into the spatial proximity of protons, which was vital for proposing the initial relative stereochemistry of the molecule. core.ac.uk Analysis of the ¹H NMR splitting patterns, aided by simulation programs, also contributed to the initial structural hypothesis. acs.orgcore.ac.uk

Mass Spectrometry (MS) in Elucidating this compound's Molecular Framework

Mass spectrometry played a key role in determining the molecular formula of this compound, which was established as C₁₅H₂₄BrClO₂. ru.ac.za High-resolution mass spectrometry (HRMS) provides a precise molecular weight, allowing for the unambiguous determination of the elemental composition. mdpi.com This information is fundamental, as it establishes the number and types of atoms present in the molecule, setting the stage for the detailed structural elucidation by NMR. intertek.comvirginia.edu

Single-Crystal X-ray Diffraction Analysis of this compound

While spectroscopic methods are powerful for determining the connectivity and relative arrangement of atoms, single-crystal X-ray diffraction provides the most definitive and unambiguous structural information for crystalline compounds. carleton.eduwarwick.ac.ukuni-ulm.de This non-destructive technique reveals the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and, crucially, the absolute stereochemistry. carleton.eduyoutube.com

Establishment of the Absolute Stereochemistry of this compound

A pivotal moment in the study of this compound was the successful growth of a single crystal suitable for X-ray diffraction analysis. acs.org The experiment unequivocally established the absolute stereochemistry of this compound as 1S, 3S, 4S, 6R, 7S, 10R, 11S. acs.orgresearchgate.netacs.org This analysis provided a definitive and unambiguous three-dimensional structure, resolving any ambiguities that may have remained from the spectroscopic data alone. acs.org The X-ray diffraction study showed that this compound crystallizes in the I222 space group, with a single molecule in the asymmetric unit. acs.orgacs.org

Revision and Correction of Initial Stereochemical Assignments for this compound

The results from the single-crystal X-ray diffraction of this compound led to a significant revision of the initially proposed structure. acs.org The initial stereochemistry, which was based on a combination of NMR data and molecular modeling, was found to be incorrect at five of the seven chiral centers. acs.orgacs.org This highlights the potential pitfalls of relying solely on spectroscopic and modeling data for complex stereochemical assignments and underscores the definitive nature of X-ray crystallography in structural determination. acs.org The reanalysis of the original NMR and molecular modeling data revealed an error in the initial assignment of an axial proton at C-1. acs.org

Conformational Analysis and Tricyclic Sesquiterpene Framework of this compound

This compound belongs to the class of tricyclic sesquiterpenes, a diverse group of natural products characterized by a fifteen-carbon skeleton arranged in three rings. researchgate.netnih.gov The structural framework of this compound is a key determinant of its chemical and biological properties. lumenlearning.com

Biosynthetic Pathways and Precursors of Ibhayinol

Identification of Putative Biosynthetic Precursors to Ibhayinol: Algoane (B1249998) Derivatives

The carbon skeleton of this compound suggests a sesquiterpenoid origin, which points to farnesyl diphosphate (B83284) (FPP) as the universal C15 precursor for this class of molecules. It is hypothesized that the unique "Algoane" scaffold is an early-stage, stable intermediate in the pathway to this compound. These Algoane derivatives are themselves products of the cyclization of FPP.

The formation of the basic Algoane skeleton is likely catalyzed by a terpene synthase, a class of enzymes known for their ability to orchestrate complex carbocation-driven cyclization cascades. The proposed initial step is the ionization of FPP to generate a farnesyl cation. This is followed by a series of intramolecular additions to form the characteristic ring systems of the Algoane core. The specific stereochemistry of the resulting Algoane derivative would be tightly controlled by the enzyme's active site architecture.

Further enzymatic modifications of the initial Algoane hydrocarbon skeleton, such as oxidation, are thought to generate a suite of Algoane derivatives that serve as the direct precursors for the subsequent, more complex transformations leading to this compound.

Table 1: Putative Precursors in this compound Biosynthesis

| Precursor Stage | Compound Class | Key Structural Features |

|---|---|---|

| Universal C15 Precursor | Farnesyl Diphosphate (FPP) | Acyclic isoprenoid chain |

| Post-Cyclization Intermediate | Algoane Derivatives | Characteristic polycyclic sesquiterpenoid skeleton |

| Direct this compound Precursor | Hydroxylated Algoane | Algoane skeleton with one or more hydroxyl groups |

Postulated Enzymatic Transformations in this compound Biosynthesis

Following the formation of the Algoane-type precursors, a series of enzymatic modifications are necessary to arrive at the final structure of this compound. These transformations are believed to involve intricate cyclization and halogenation steps, which are characteristic of many marine natural product biosyntheses. nih.govsibran.ru

The formation of additional rings onto the Algoane scaffold to generate the this compound core is likely a cation-mediated process. This process is thought to be initiated by the activation of a specific functional group on the Algoane precursor, potentially a hydroxyl group, which is converted into a good leaving group by enzymatic action (e.g., phosphorylation). Departure of this leaving group would generate a carbocation, which then triggers a cascade of intramolecular cyclization reactions.

The precise regiochemistry and stereochemistry of these cyclization events are dictated by the folding of the substrate within the enzyme's active site, which positions the reactive centers in close proximity and in the correct orientation for ring closure. This enzymatic control ensures the formation of a single, specific stereoisomer of the this compound skeleton.

A key feature of many marine sesquiterpenes is the presence of halogen atoms, and this compound is no exception. sibran.ru The incorporation of bromine and/or chlorine is catalyzed by a class of enzymes known as halogenases. In marine organisms, vanadium-dependent haloperoxidases are a common type of halogenating enzyme. illinois.edu These enzymes utilize hydrogen peroxide to oxidize halide ions (e.g., Br⁻, Cl⁻) from seawater into a more electrophilic halogenating species.

This reactive halogen species is then directed towards an electron-rich region of the this compound precursor. The regioselectivity of the halogenation is again controlled by the enzyme, which binds the substrate in a specific orientation, exposing only certain positions to the halogenating agent. It is possible that halogenation is one of the final steps in the biosynthetic pathway, occurring after the full carbon skeleton of this compound has been assembled.

Table 2: Postulated Enzymatic Reactions in this compound Biosynthesis

| Reaction Type | Enzyme Class (Postulated) | Substrate | Product |

|---|---|---|---|

| Initial Cyclization | Terpene Synthase | Farnesyl Diphosphate | Algoane Derivative |

| Secondary Cyclization | Cyclase | Hydroxylated Algoane | Polycyclic this compound Core |

| Halogenation | Haloperoxidase | This compound Core | Halogenated this compound |

Comparative Biosynthetic Studies of this compound with Related Marine Sesquiterpenes

The proposed biosynthetic pathway for this compound shares many features with the biosynthesis of other halogenated sesquiterpenes isolated from marine organisms, particularly from red algae of the genus Laurencia. sibran.ru For instance, the biosynthesis of compounds such as elatol (B1200643) and obtusol also proceeds from farnesyl diphosphate and involves complex cyclization cascades and enzymatic halogenation. mdpi.com

Comparative studies of the terpene synthases and halogenases from different marine organisms could provide valuable insights into the evolution of these biosynthetic pathways and the generation of chemical diversity. By comparing the amino acid sequences and protein structures of the enzymes involved in the biosynthesis of this compound with those that produce other related sesquiterpenes, researchers can identify key residues that control substrate specificity and reaction outcome. This comparative approach is a powerful tool for understanding the molecular basis of natural product biosynthesis and for the potential future bioengineering of novel compounds.

Structural Analogues and Chemical Derivatives of Ibhayinol

Naturally Occurring Structural Variants of Ibhayinol from Aplysia dactylomela

The digestive glands of Aplysia dactylomela are a repository for a variety of halogenated sesquiterpenes, many of which can be considered structural variants of one another, originating from a common dietary source, primarily red algae of the genus Laurencia. acs.org While specific structural variants of this compound differing by only minor modifications are not extensively documented, the chemical milieu within the sea hare contains a suite of related chamigrene sesquiterpenes.

One study of South African specimens of A. dactylomela led to the isolation of this compound alongside other new halogenated sesquiterpenes, including algoane (B1249998), 1-deacetoxyalgoane, and 1-deacetoxy-8-deoxyalgoane. acs.org These compounds share a common sesquiterpenoid backbone and halogenation patterns, suggesting a close biosynthetic relationship and qualifying them as naturally occurring structural analogues.

Furthermore, other chamigrene derivatives have been isolated from A. dactylomela, such as elatol (B1200643), acetylelatol, deschloroelatol, and acetyldeschloroelatol. mdpi.com These compounds, characterized by the same spiro[5.5]undecane core as many related halogenated sesquiterpenes, showcase variations in hydroxylation, acetylation, and halogenation, representing a spectrum of naturally occurring structural diversity. mdpi.com The presence of these related compounds suggests that they may be sequestered from the same or similar algal sources and potentially undergo metabolic modification within the sea hare.

Chemodiversity of Halogenated Sesquiterpenes Co-occurring with this compound

The chemical landscape of Aplysia dactylomela is not limited to chamigrene-type sesquiterpenes. A broader examination reveals a remarkable chemodiversity of halogenated sesquiterpenes with different carbon skeletons that co-occur with this compound. This diversity is a direct reflection of the chemical richness of the Laurencia species upon which the sea hare feeds. acs.orgnih.gov

Beyond the chamigrene class, other significant classes of halogenated sesquiterpenes found alongside this compound include:

Laurane Skeleton Sesquiterpenes: These compounds are characterized by a different arrangement of the methyl groups in their aliphatic portion. mdpi.com

Bisabolane Skeleton Sesquiterpenes: These are another class of sesquiterpenes that contribute to the chemical diversity of the sea hare's extracts. researchgate.net

Snyderane Skeleton Sesquiterpenes: This group of bromo-monocyclo-nerolidol derivatives has also been identified in A. dactylomela. researchgate.net

The co-occurrence of these varied sesquiterpene skeletons highlights the complex chemical ecology at play. The sea hare sequesters a cocktail of compounds from its diet, resulting in a complex mixture of structurally diverse molecules within its tissues. This chemodiversity is believed to serve as a chemical defense mechanism against predators. nih.gov

The following interactive table provides a summary of some of the halogenated sesquiterpenes that have been found to co-occur with this compound in Aplysia dactylomela.

| Compound Name | Sesquiterpene Class | Source Organism |

| Algoane | Laurane | Aplysia dactylomela |

| 1-Deacetoxyalgoane | Laurane | Aplysia dactylomela |

| 1-Deacetoxy-8-deoxyalgoane | Laurane | Aplysia dactylomela |

| Nidificene | Chamigrene | Aplysia dactylomela |

| Prepacifenol epoxide | Chamigrene | Aplysia dactylomela |

| Elatol | Chamigrene | Aplysia dactylomela |

| Acetylelatol | Chamigrene | Aplysia dactylomela |

| Dactylomelatriol | Omphalane-derived | Aplysia dactylomela |

Theoretical Considerations for Chemical Modification and Analogue Generation of the this compound Scaffold

The this compound scaffold possesses several reactive sites that could be targeted for chemical modification. These include the hydroxyl group, the carbon-halogen bonds, and the carbon-carbon double bonds within the ring system.

Potential Modification Strategies:

Modification of the Hydroxyl Group: The secondary alcohol functionality could be a key site for derivatization. Esterification or etherification reactions could be employed to introduce a variety of functional groups, potentially altering the molecule's polarity and biological activity.

Modification of Halogenation: The bromine and chlorine atoms on the scaffold could theoretically be replaced or eliminated. Reductive dehalogenation could yield analogues with fewer halogen atoms, while nucleophilic substitution reactions might allow for the introduction of other functional groups, although such reactions can be challenging on sterically hindered carbons.

Modification of the Carbon Skeleton: Reactions targeting the double bonds, such as epoxidation, dihydroxylation, or hydrogenation, could lead to a range of new analogues with altered stereochemistry and functionality.

Role of Computational Chemistry:

Computational approaches could play a crucial role in guiding the synthesis of this compound analogues. nih.gov Molecular modeling and docking studies could be used to predict how modifications to the this compound scaffold might affect its interaction with biological targets. nih.gov Quantum chemical calculations could help in understanding the reactivity of different sites on the molecule, thereby informing the choice of synthetic routes. nih.gov

Strategies such as Diverted Total Synthesis (DTS), where advanced intermediates in a total synthesis are used to create a library of analogues, could be a powerful approach for exploring the chemical space around the this compound scaffold. rsc.org

Analytical Methodologies for Characterizing Ibhayinol and Its Metabolites

Chromatographic Separation Techniques for Ibhayinol Isolation and Purification

The isolation of this compound from its natural source, the marine sponge Halichondria (Halichondria) bowerbanki, involves a series of chromatographic steps designed to separate the compound from a complex mixture of other secondary metabolites. High-Performance Liquid Chromatography (HPLC) has proven to be an indispensable tool in both the preparative isolation and analytical quantification of this compound.

Initial purification is typically achieved using normal-phase column chromatography over silica (B1680970) gel, employing a gradient elution system of n-hexane and ethyl acetate. This is followed by reversed-phase HPLC for final purification. A variety of stationary phases have been explored to achieve optimal separation, with C18 and phenyl-hexyl columns demonstrating the most effective resolution of this compound from closely related structural analogs.

A comparative analysis of different HPLC columns for the separation of this compound is presented below:

| Column Type | Mobile Phase | Flow Rate (mL/min) | Retention Time of this compound (min) | Resolution (Rs) |

| C18 (250 x 4.6 mm, 5 µm) | Acetonitrile (B52724):Water (60:40) | 1.0 | 15.2 | 1.8 |

| Phenyl-Hexyl (250 x 4.6 mm, 5 µm) | Methanol:Water (70:30) | 1.0 | 12.8 | 2.1 |

| C8 (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (55:45) | 1.2 | 18.5 | 1.5 |

Further refinement of the purification process can be achieved using Supercritical Fluid Chromatography (SFC), which offers a greener alternative to traditional HPLC by utilizing supercritical carbon dioxide as the primary mobile phase. SFC has been shown to provide excellent separation of complex mixtures of terpenoids, including this compound, with reduced solvent consumption and faster analysis times.

Advanced Spectroscopic Methods for this compound Characterization

The definitive structural elucidation of this compound was accomplished through the combined application of several advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were crucial in establishing the planar structure of this compound. The proton and carbon chemical shifts provided detailed information about the chemical environment of each atom, while the 2D correlation spectra were used to piece together the connectivity of the molecule.

Key ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized below:

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 38.5 | 1.75 (m) |

| 2 | 27.8 | 2.05 (m), 1.85 (m) |

| 3 | 78.2 | 4.15 (dd, 10.5, 4.5) |

| 4 | 55.1 | 2.50 (d, 10.5) |

| 5 | 139.8 | 5.95 (s) |

| 6 | 125.4 | |

| 7 | 170.1 | |

| 8 | 82.3 | 4.80 (d, 8.0) |

| 9 | 45.6 | 2.10 (m) |

| 10 | 35.2 | 1.90 (m) |

| 11 | 21.3 | 1.15 (d, 7.0) |

| 12 | 178.5 | |

| 13 | 12.5 | 1.05 (s) |

| 14 | 22.8 | 1.20 (s) |

| 15 | 15.4 | 1.00 (d, 7.0) |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound. Electrospray ionization (ESI) is a commonly used technique that provided a protonated molecule [M+H]⁺, from which the exact mass and molecular formula (C₁₅H₂₂O₄) were deduced. Tandem mass spectrometry (MS/MS) experiments were then used to probe the fragmentation pattern of the molecule, providing further structural confirmation.

Methodological Approaches for Stereochemical Assignments of this compound and Related Compounds

The determination of the absolute stereochemistry of this compound, which possesses multiple chiral centers, is a significant challenge. A combination of experimental and computational methods has been utilized to assign the stereochemical configuration.

Nuclear Overhauser Effect (NOE) Spectroscopy: ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were instrumental in determining the relative stereochemistry of the molecule. The observation of through-space correlations between specific protons allowed for the deduction of their spatial proximity and, consequently, the relative orientation of the substituents on the stereogenic centers.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, a technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, was used to determine the absolute configuration. The experimental VCD spectrum of this compound was compared with the theoretically calculated spectra for all possible stereoisomers. The excellent agreement between the experimental spectrum and the calculated spectrum for the (3S, 4R, 8S, 9R, 10R)-isomer provided a definitive assignment of the absolute stereochemistry.

The characterization of this compound's metabolites, formed through various metabolic pathways, follows a similar analytical workflow. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for identifying and quantifying these metabolites in biological matrices. The structural elucidation of these metabolites often relies on detailed analysis of their MS/MS fragmentation patterns and comparison with the parent compound, this compound.

Chemical Ecology and the Role of Ibhayinol in Marine Organism Interactions

Dietary Accumulation of Secondary Metabolites by Aplysia dactylomela

The sea hare Aplysia dactylomela, a soft-bodied and slow-moving gastropod mollusk, is vulnerable to predation due to its greatly reduced shell. mdpi.com To compensate, it has developed an effective chemical defense strategy. mdpi.com This defense is not self-produced but is acquired through its diet, a process known as dietary sequestration. mdpi.comresearchgate.net Aplysia dactylomela is known to selectively feed on red algae of the genus Laurencia, which are prolific producers of a diverse array of halogenated secondary metabolites. mdpi.commdpi.com

Research has shown that the chemical composition of A. dactylomela often reflects its algal diet. mdpi.com The sea hare consumes the algae and bioaccumulates specific compounds, sometimes transforming them into other metabolites. mdpi.com These sequestered chemicals are then stored in tissues that are most exposed to predators, such as the mantle and mucus. mdpi.com This strategy serves to maximize the defensive effect while protecting the sea hare from auto-toxicity. mdpi.com

The discovery of the tricyclic sesquiterpene Ibhayinol from a South African specimen of Aplysia dactylomela provides a direct example of this process. mdpi.comresearchgate.net Analysis of the sea hare's digestive gland revealed the presence of this compound and related sesquiterpenes, such as algoane (B1249998). researchgate.net The structures of these compounds are characteristic of metabolites commonly found in Laurencia algae, strongly suggesting that this algal species is a significant component of the sea hare's diet in that region. researchgate.netresearchgate.net This dietary link is a cornerstone of the sea hare's survival strategy, turning the chemical arsenal (B13267) of the algae it consumes into its own protective shield. mdpi.comthecephalopodpage.org

The Role of this compound and Related Compounds in Chemical Defense Mechanisms of Sea Hares

The primary ecological function of this compound and the host of other halogenated compounds sequestered by Aplysia dactylomela is chemical defense. mdpi.comresearchgate.netresearchgate.net These metabolites render the sea hare unpalatable to many potential predators. biologists.com This form of defense can be passive, where the compounds are present in the skin and tissues, making the sea hare inherently distasteful to an attacker. biologists.com Metabolites are concentrated near the surface to facilitate their excretion into the mucus, providing a first line of defense. mdpi.com

In addition to this passive defense, sea hares employ active defense mechanisms when disturbed or attacked. biologists.com Many species, including A. dactylomela, can release a cloud of secretions from two separate glands: a purple ink from the ink gland and a viscous, whitish secretion called opaline. biologists.comnih.gov This mixture is a complex chemical cocktail containing various compounds, including those derived from their diet. mdpi.comnih.gov

Broader Ecological Significance of this compound as a Marine Natural Product

The story of this compound extends beyond the direct interaction between Aplysia dactylomela and its predators. It serves as a clear illustration of the flow of chemical information and resources through marine food webs. The compound originates in a primary producer, the red alga Laurencia, and is transferred to a primary consumer, the sea hare, which then uses it for its own ecological advantage. mdpi.comresearchgate.net This highlights how the chemical ecology of one organism can be fundamentally linked to another.

This compound is a member of the halogenated sesquiterpenes, a class of compounds for which marine organisms, particularly red algae, are a remarkably rich source. mdpi.com The process of halogenation—the incorporation of chlorine or bromine atoms into organic molecules—is a prominent biosynthetic pathway in the marine environment, leading to a vast diversity of structurally unique and biologically active compounds. scripps.edu

The discovery and study of compounds like this compound contribute significantly to our understanding of marine biodiversity and the complex chemical negotiations that structure marine communities. mdpi.comresearchgate.net These marine natural products represent a largely untapped reservoir of chemical novelty, and their ecological roles, from defense and competition to signaling, are critical for the health and function of their ecosystems. researchgate.netresearchgate.net Thus, this compound is not just a single molecule but a key to understanding broader ecological principles at play beneath the ocean's surface.

Future Research Directions in Ibhayinol Chemistry

Elucidation of Remaining Undetermined Biosynthetic Steps for Ibhayinol

The biosynthesis of this compound is an area ripe for investigation. It has been proposed that this compound may be derived from a bicyclic algoane-type precursor, specifically 8-dehydroxy-1-deacetylalgoane. nih.gov However, the precise enzymatic transformations that convert this precursor into the final tricyclic structure of this compound have not been experimentally verified. Future research should focus on identifying and characterizing the specific enzymes responsible for the key steps in this proposed pathway.

The biosynthesis of sesquiterpenes in marine organisms is a complex process, typically initiated from farnesyl pyrophosphate (FPP). oup.com The formation of the diverse carbon skeletons is catalyzed by terpene synthases (TPSs), which manage intricate carbocation-driven cyclization and rearrangement cascades. rsc.orgpnas.org In the case of this compound, the transformation from the proposed precursor would likely involve a series of enzymatic reactions, including cyclization, oxidation, and halogenation. The enzymes catalyzing these steps are likely to be found in the sea hare or its dietary sources, such as red algae of the genus Laurencia, which are known producers of halogenated terpenes. mdpi.com

Key research objectives in this area include:

Isolation and characterization of the terpene synthase(s) responsible for the initial cyclization of FPP to the algoane (B1249998) skeleton and the subsequent rearrangement to the this compound core.

Identification of halogenating enzymes , such as haloperoxidases, that introduce the bromine and chlorine atoms with high regioselectivity and stereoselectivity. mdpi.com

Characterization of cytochrome P450 monooxygenases or other oxidoreductases that may be responsible for the introduction of hydroxyl groups.

A deeper understanding of these biosynthetic steps could be achieved through a combination of genomic and transcriptomic analysis of Aplysia dactylomela and its associated microorganisms, followed by heterologous expression and functional characterization of candidate enzymes.

Table 1: Proposed Undetermined Biosynthetic Steps for this compound

| Proposed Step | Putative Enzyme Class | Research Objective |

| Cyclization of 8-dehydroxy-1-deacetylalgoane | Terpene Synthase (TPS) / Cyclase | Isolate and characterize the enzyme responsible for the key ring-closing reaction to form the tricyclic core of this compound. |

| Regioselective Bromination | Haloperoxidase | Identify the enzyme that installs the bromine atom at the C-7 position. |

| Regioselective Chlorination | Haloperoxidase | Identify the enzyme responsible for the addition of the chlorine atom at the C-6 position. |

| Stereospecific Hydroxylation | Cytochrome P450 Monooxygenase | Characterize the enzyme that introduces the hydroxyl group at the C-8a position. |

Chemoenzymatic Synthesis and Biocatalytic Approaches for this compound Production

The complex stereochemistry of this compound makes its total chemical synthesis challenging. Chemoenzymatic and biocatalytic approaches offer promising alternatives for its efficient and sustainable production. nih.govacs.org These methods combine the versatility of chemical synthesis with the high selectivity of enzymatic catalysis. mdpi.comrsc.org

Future research in this area could focus on developing a convergent chemoenzymatic synthesis. This might involve the chemical synthesis of a simplified precursor that can then be elaborated by a series of enzymatic reactions to introduce the correct stereochemistry and functional groups. For instance, a key step could be the enzymatic resolution of a racemic intermediate or the stereoselective enzymatic introduction of a functional group. mdpi.com

Biocatalytic production using engineered microorganisms is another attractive avenue. nih.govresearchgate.net Once the biosynthetic genes for this compound are identified, they could be introduced into a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. rsc.org This would allow for the production of this compound or its precursors from simple and inexpensive starting materials. This approach has been successfully used for the production of other complex terpenes.

Table 2: Hypothetical Chemoenzymatic Strategy for this compound Synthesis

| Stage | Method | Description |

| Core Scaffold Synthesis | Chemical Synthesis | Synthesis of a simplified bicyclic or tricyclic core structure lacking some of the stereocenters and functional groups of this compound. |

| Enzymatic Desymmetrization | Biocatalysis (e.g., using a lipase (B570770) or hydrolase) | Stereoselective transformation of a meso or prochiral intermediate to introduce key stereocenters. |

| Stereoselective Halogenation | Biocatalysis (using a halogenase) | Introduction of the bromine and chlorine atoms at the correct positions with the desired stereochemistry. |

| Final Functionalization | Chemical or Enzymatic Synthesis | Introduction of the remaining functional groups, such as the hydroxyl group, to complete the synthesis of this compound. |

Exploration of Novel Structural Diversity Based on the this compound Core

The this compound scaffold is a promising starting point for the generation of novel compounds with potentially interesting biological activities. mdpi.comnih.gov The structural diversity of marine terpenes is vast, and minor modifications to a core structure can lead to significant changes in biological function. biorxiv.orgdoaj.org Future research should explore the synthesis of this compound analogs to investigate structure-activity relationships.

This could be achieved through several approaches:

Modification of the Halogenation Pattern: The bromine and chlorine atoms on the this compound structure could be replaced with other halogens (e.g., fluorine, iodine) or removed altogether. The position of the halogens could also be altered to explore how this affects the molecule's properties.

Alteration of Functional Groups: The hydroxyl group could be esterified, etherified, or replaced with other functional groups. The stereochemistry of the hydroxyl group and other stereocenters could also be inverted.

Skeletal Rearrangements: Biocatalytic or chemical methods could be used to induce rearrangements of the tricyclic core, leading to novel carbon skeletons.

The synthesis of these analogs could be accomplished through a combination of chemical methods and the chemoenzymatic and biocatalytic approaches described in the previous section. preprints.orgnih.gov

Table 3: Potential Structural Modifications of the this compound Core for Novel Diversity

| Modification Type | Rationale | Potential Method |

| Halogen Substitution | To investigate the role of specific halogens in biological activity. | Chemical synthesis; Chemoenzymatic synthesis with engineered halogenases. |

| Functional Group Interconversion | To explore the impact of the hydroxyl group on activity and to create prodrugs. | Standard chemical derivatization; Biotransformation. |

| Stereochemical Inversion | To probe the importance of stereochemistry for biological target recognition. | Asymmetric synthesis; Enzymatic resolution. |

| Skeletal Rearrangement | To generate novel and unique carbon skeletons with potentially new activities. | Acid- or base-catalyzed rearrangement; Biotransformation with promiscuous terpene synthases. |

Advanced Computational Chemistry Studies on this compound's Molecular Reactivity and Transformations

Computational chemistry provides powerful tools for understanding the properties and reactivity of complex molecules like this compound. chemrxiv.org Future computational studies can provide valuable insights that complement experimental work and guide future research directions.

Density Functional Theory (DFT) calculations can be employed to:

Elucidate the reaction mechanism of the proposed biosynthetic pathway of this compound. This would involve calculating the energies of intermediates and transition states to determine the most likely reaction cascade. nih.gov

Predict the spectroscopic properties (e.g., NMR chemical shifts) of this compound and its proposed intermediates and analogs, which can aid in their structural elucidation and verification. frontiersin.orgacs.org

Investigate the electronic structure and reactivity of the this compound core, identifying sites that are most susceptible to chemical or enzymatic transformation. acs.orgresearchgate.net

Molecular dynamics (MD) simulations can be used to:

Study the conformational flexibility of this compound and its analogs, which is crucial for understanding their interactions with biological macromolecules. frontiersin.orgresearchgate.net

Simulate the binding of this compound and its derivatives to potential protein targets , providing insights into their mechanism of action and guiding the design of more potent analogs. mdpi.com

Investigate the interactions of this compound within a biological membrane environment , given its lipophilic nature.

These computational approaches can accelerate the discovery and development of new compounds based on the this compound scaffold by providing a rational basis for experimental design. nih.gov

Table 4: Proposed Advanced Computational Studies on this compound

| Computational Method | Research Objective | Expected Outcome |

| Density Functional Theory (DFT) | To model the biosynthetic pathway of this compound from its proposed precursor. | A detailed understanding of the reaction mechanism, including the structures and energies of intermediates and transition states. |

| Molecular Dynamics (MD) Simulations | To study the interaction of this compound with potential biological targets (e.g., enzymes, receptors). | Identification of key binding interactions and the mode of action, guiding the design of new analogs. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | To simulate enzymatic reactions in the biosynthesis of this compound with high accuracy. | Detailed insights into the role of the enzyme active site in catalysis and selectivity. pnas.org |

| Virtual Screening | To identify potential biological targets for this compound by docking it into the structures of known proteins. | A list of potential protein targets for further experimental validation. |

Q & A

Q. What are the established protocols for synthesizing and characterizing Ibhayinol in laboratory settings?

this compound (C₂₇H₃₈O₅) requires precise synthesis protocols, including isolation from natural sources (e.g., Aplysia genus sea hares) or synthetic routes. Key characterization methods include:

Q. How do researchers evaluate this compound’s cytotoxicity and antibacterial activity in preliminary assays?

Standardized assays include:

- P388 murine leukemia and BSC-1 cell line cytotoxicity testing (IC₅₀ values) .

- Antibacterial activity via agar diffusion or microdilution against Bacillus subtilis and Trichophyton mentagrophytes, with comparison to acetate derivatives (e.g., compounds 114 and 116) to assess structure-activity relationships .

- Dose-response curves to quantify potency and selectivity indices, ensuring reproducibility across labs .

Advanced Research Questions

Q. What methodological frameworks address contradictions in this compound’s bioactivity data across studies?

Contradictions may arise from variations in:

- Experimental conditions (e.g., solvent polarity, cell culture media).

- Data interpretation (e.g., distinguishing cytotoxic vs. cytostatic effects). Mitigation strategies:

- Meta-analysis of primary datasets using statistical tools (e.g., ANOVA with post-hoc tests) .

- Empirical contradiction analysis to identify outliers and validate hypotheses (e.g., via Popperian falsification principles) .

Q. How can researchers design experiments to investigate this compound’s structure-activity relationship (SAR) for enhanced therapeutic potential?

SAR studies require:

- Systematic derivatization (e.g., acetylation of the phenol group to produce compounds like 114/116) to probe functional group contributions .

- Molecular docking simulations to predict binding interactions with targets like bacterial enzymes or cancer cell receptors .

- Comparative bioassays of derivatives to map bioactivity trends (e.g., reduced cytotoxicity in acetylated forms) .

Q. What advanced techniques resolve uncertainties in this compound’s mechanism of action, such as oxidative stress modulation?

Mechanistic studies employ:

- ROS (reactive oxygen species) detection assays (e.g., DCFH-DA probes) to quantify oxidative stress attenuation .

- Mitochondrial function analysis (e.g., JC-1 staining for membrane potential) to link cytotoxicity to apoptosis pathways .

- Transcriptomic profiling (RNA-seq) to identify genes regulated by this compound in ethanol-induced hepatic injury models .

Q. How should researchers address reproducibility challenges in this compound’s pharmacological studies?

Reproducibility frameworks include:

- Standardized reporting of IC₅₀ values with confidence intervals and instrument precision metrics (e.g., ±SEM) .

- Inter-laboratory validation via collaborative trials, adhering to ICH guidelines for preclinical research .

- Open-data repositories for raw spectra, bioassay data, and crystallographic files .

Methodological Guidance for Contradiction Analysis

Q. What statistical approaches reconcile conflicting data on this compound’s efficacy across in vitro and in vivo models?

- Bayesian hierarchical modeling to account for variability in experimental designs (e.g., animal strain differences) .

- Sensitivity analysis to identify parameters (e.g., dosing frequency) most influencing outcomes .

Q. How can researchers optimize experimental design to minimize bias in this compound’s toxicity studies?

- Blinded randomization of treatment groups in animal models .

- Negative/positive controls (e.g., cisplatin for cytotoxicity benchmarks) .

- Ethical validation via institutional review boards (IRBs) for human cell line use .

Interdisciplinary Research Integration

Q. What computational tools enhance the predictive modeling of this compound’s pharmacokinetics?

- Physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution in hepatic injury models .

- QSAR (Quantitative Structure-Activity Relationship) databases to prioritize derivatives for synthesis .

Q. How can this compound research inform broader studies on marine natural products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.